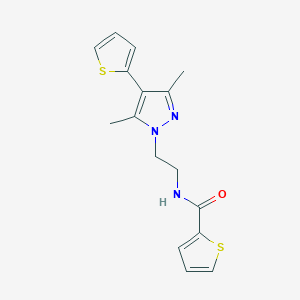

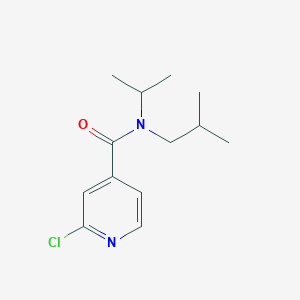

![molecular formula C23H22N2O B3001779 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 307543-51-7](/img/structure/B3001779.png)

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine" is a derivative of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The imidazopyridine core is a common motif in pharmaceuticals and is often modified to enhance biological activity or to create new compounds with potential therapeutic benefits.

Synthesis Analysis

The synthesis of imidazopyridine derivatives can be achieved through various methods. One such method is described in the synthesis of 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, which involves the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines followed by a Cadogan-reductive annulation to yield the desired scaffold . Another approach for synthesizing 2-phenylimidazo[1,2-a]pyridines is reported using a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, which results in excellent yields . These methods highlight the versatility and efficiency of synthesizing imidazopyridine derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic structure is often modified with various substituents to achieve desired properties. For instance, the introduction of a butoxyphenyl group at the 3-position and a phenyl group at the 1-position, as in "this compound," would likely influence the compound's electronic distribution and potentially its biological activity .

Chemical Reactions Analysis

Imidazopyridine derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the creation of complex molecules. The reactivity of such compounds can be influenced by the substituents present on the imidazole and pyridine rings. For example, the presence of electron-donating or electron-withdrawing groups can affect the nucleophilic and electrophilic sites within the molecule, thereby influencing its reactivity in subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives are determined by their molecular structure. The introduction of a butoxyphenyl group could increase the lipophilicity of the compound, potentially affecting its solubility and membrane permeability, which are important factors in drug design. The presence of a phenyl group could also contribute to the compound's ability to engage in π-π interactions, which might be beneficial for binding to biological targets . The specific properties of "this compound" would need to be determined experimentally, as they are not directly reported in the provided papers.

Aplicaciones Científicas De Investigación

Photophysical Properties and Charge Transfer

Studies on similar compounds to 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine have revealed insights into their photophysical properties. For instance, Re(CO)3Cl complexes with N,N-bidentate ligands, including one structurally similar to the compound , demonstrated unique absorption and emission properties. These compounds exhibit 1π−π* emission with varying charge-transfer characteristics depending on their structure. This indicates potential applications in photophysical studies and material sciences (Salassa et al., 2008).

Optoelectronic and Charge Transfer Properties

Another research focused on the optoelectronic and charge transfer properties of similar compounds, emphasizing their potential in organic semiconductor devices. This study highlighted how the structural components of these compounds, such as indol and phenyl units, influence properties like hole reorganization energies and transfer integrals, critical for electronic applications (Irfan et al., 2019).

Large Stokes' Shift Emitters

In the field of luminescent materials, derivatives of 1,3-diarylated imidazo[1,5-a]pyridines, akin to the compound , have been synthesized. These derivatives exhibit absorption and fluorescence spectra with a remarkable Stokes' shift, suggesting their utility in developing new luminescent materials (Volpi et al., 2017).

Mesogenic Character of Disubstituted Pyridine Derivatives

A study on the mesogenic character of disubstituted pyridine derivatives, including compounds structurally related to this compound, emphasized their potential in liquid crystal applications. The research demonstrated how different substituents affect the planarity and stacking behavior, impacting their mesogenic properties (Roychoudhury et al., 2011).

Polybenzimidazole Synthesis

In polymer science, the synthesis of new aromatic diacid monomers containing pyridine units, which are structurally similar to this compound, has been reported. These monomers were used to create polybenzimidazole with excellent solubility and thermal stability, indicating potential applications in high-performance polymers (Ma et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c1-2-3-17-26-20-14-12-19(13-15-20)23-24-22(18-9-5-4-6-10-18)21-11-7-8-16-25(21)23/h4-16H,2-3,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFKGQKVUCDXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

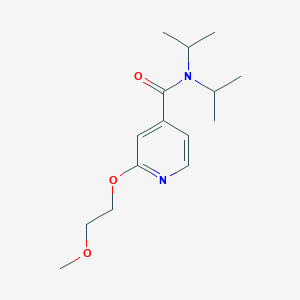

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)

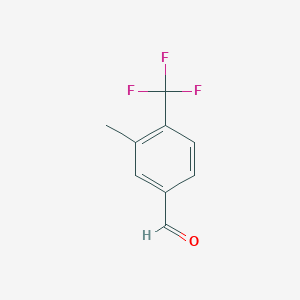

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)